1,3-Dimethyl-2-oxoindoline-5-carboxylic acid
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Overview
Description
1,3-Dimethyl-2-oxoindoline-5-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-2-oxoindoline-5-carboxylic acid typically involves the Fischer indole synthesis. This method uses hydrazine derivatives and ketones under acidic conditions to form the indole ring . For example, the reaction of hydrazine with a suitable ketone in the presence of acetic acid and hydrochloric acid under reflux conditions can yield the desired indole derivative .
Industrial Production Methods
Industrial production of indole derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-2-oxoindoline-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the indole ring.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
1,3-Dimethyl-2-oxoindoline-5-carboxylic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-2-oxoindoline-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different functional groups.
2-Oxoindoline derivatives: Compounds with similar core structure but varying substituents.
Uniqueness
1,3-Dimethyl-2-oxoindoline-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable for various applications .
Properties
Molecular Formula |
C11H11NO3 |
---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
1,3-dimethyl-2-oxo-3H-indole-5-carboxylic acid |
InChI |
InChI=1S/C11H11NO3/c1-6-8-5-7(11(14)15)3-4-9(8)12(2)10(6)13/h3-6H,1-2H3,(H,14,15) |
InChI Key |
NVKUVMRZPCVUDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(C=CC(=C2)C(=O)O)N(C1=O)C |
Origin of Product |
United States |
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